2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole
Description
2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an iodine atom at position 2 and a methoxymethyl group at position 3. Thiadiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse chemical and biological activities, including applications in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
2-iodo-5-(methoxymethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXENKLRLORYFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the iodination of a suitable precursor. One common method involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the thiadiazole ring.
Chemical Reactions Analysis
2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole, have shown considerable promise as antimicrobial agents. Research indicates that compounds in this class exhibit activity against various bacterial and fungal pathogens.
- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to disrupt cellular processes in microorganisms. Studies have demonstrated that certain derivatives can outperform standard antibiotics like gentamicin and ampicillin against specific strains of bacteria such as E. coli and Pseudomonas aeruginosa .
- Case Studies : A series of 5-substituted thiadiazoles were evaluated for their antifungal activity against clinical isolates of Candida albicans, revealing that some derivatives exhibited enhanced antifungal properties compared to traditional treatments .
Anticancer Properties
The anticancer potential of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole has been a focal point in recent research.
- Cytotoxic Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells across various types. For instance, it has been tested against pancreatic ductal adenocarcinoma cell lines (SUIT-2, Capan-1, Panc-1), with significant antiproliferative effects observed .
- Mechanisms of Action : The compound's mechanism involves the inhibition of critical cellular pathways responsible for cancer cell survival and migration. Notably, it has been reported to significantly reduce cell migration in scratch wound-healing assays compared to established chemotherapeutics like gemcitabine .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy.
- Research Findings : Studies have indicated that certain derivatives possess anti-inflammatory activities, which may be linked to their ability to modulate inflammatory pathways and reduce cytokine production .
- Drug-Likeness and Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds suggest favorable absorption and safety profiles, making them viable candidates for further development as anti-inflammatory agents .
Summary Table of Applications
| Application | Activity | Mechanism/Notes |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | Disruption of microbial cellular processes |
| Anticancer | Inhibits cancer cell proliferation | Targets survival pathways; reduces migration |
| Anti-inflammatory | Modulates inflammatory responses | Reduces cytokine levels; favorable pharmacokinetics |
Mechanism of Action
The mechanism of action of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thiadiazole ring significantly influence physical and chemical behavior. A comparison of key analogs is summarized in Table 1.
Table 1: Substituent-Driven Properties of Selected Thiadiazoles
*Hypothetical data inferred from analogs. †Calculated based on formula C4H5IN2OS.
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethyl (-CH2OCH3) group in the target compound is electron-donating, enhancing solubility in polar solvents. In contrast, the trifluoromethyl (-CF3) group in its iodo-trifluoromethyl analog is strongly electron-withdrawing, increasing electrophilicity and reactivity . Thiol (-SH) and amino (-NH2) substituents, as seen in other derivatives, enable hydrogen bonding and redox activity, critical for antioxidant or biological applications .
Biological Activity
2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. The thiadiazole moiety is known for its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole based on available research findings.
Chemical Structure and Properties
The chemical structure of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole is characterized by a thiadiazole ring substituted with an iodine atom and a methoxymethyl group at specific positions. The presence of the iodine atom is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole possess substantial antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like gentamicin and ampicillin against E. coli and S. aureus .
- Antifungal Activity : Some derivatives have also demonstrated antifungal properties against strains such as Aspergillus niger and Candida albicans, indicating their potential as broad-spectrum antimicrobials .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole | Antibacterial | <32.6 | |
| Similar Derivative | Antifungal | <47.5 |
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties:
- Cell Line Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression .
- Mechanism of Action : The anticancer activity is hypothesized to be linked to the ability of the thiadiazole ring to interact with biomolecules such as proteins and DNA, potentially leading to apoptosis in cancer cells .
Anti-inflammatory and Other Activities
The anti-inflammatory potential of thiadiazole derivatives has also been documented:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .
- Additional Biological Activities : Beyond antimicrobial and anticancer effects, thiadiazoles exhibit neuroprotective and anticonvulsant activities. These diverse pharmacological profiles make them valuable candidates for further drug development .
Case Studies
Several studies highlight the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy Study : A series of 5-substituted thiadiazoles were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at the C-5 position significantly enhanced antibacterial activity compared to standard drugs .
- Cytotoxicity Assessment : In a comparative study with cisplatin, new thiadiazole derivatives showed comparable cytotoxic effects on HepG-2 cells while exhibiting lower toxicity profiles .
Structure-Activity Relationship (SAR)
The biological activity of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole can be attributed to its structural features:
- Iodine Substitution : The presence of iodine enhances lipophilicity and may facilitate better interaction with biological targets.
- Methoxymethyl Group : This substitution may influence solubility and bioavailability.
Q & A
Q. What are the optimal catalytic systems for synthesizing 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole via Ullmann coupling?
The synthesis of iodo-substituted thiadiazoles typically employs Ullmann-type coupling. Evidence from analogous systems suggests using CuI as a catalyst with 2-picolinic acid as a ligand in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours . This system achieves yields >50% for similar substrates. Key considerations include:
Q. Which spectroscopic techniques are most effective for characterizing 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole?
A combination of ¹H/¹³C NMR , IR , and mass spectrometry (MS) is critical:
- ¹H NMR : The methoxymethyl group (–OCH₂–) appears as a singlet at δ 3.3–3.5 ppm , while the thiadiazole ring protons resonate at δ 7.5–8.5 ppm (if aromatic substituents are present).
- ¹³C NMR : The iodine-bearing carbon exhibits a downfield shift (~100–110 ppm) due to its electronegativity.
- IR : Stretching vibrations for C–I (~500 cm⁻¹) and C–O–C (~1100 cm⁻¹) confirm substituent identity .
Q. What are common functionalization reactions for the methoxymethyl group in this compound?
The methoxymethyl moiety can undergo thioetherification or hydrolysis :
- Thioetherification : React with thiols (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) under basic conditions (KOH/ethanol) to form sulfide derivatives .
- Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the methoxymethyl group to a hydroxymethyl intermediate, which can further react with electrophiles .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies in experimental structural data?
DFT studies (e.g., B3LYP/6-311++G(d,p)) predict bond lengths and angles with <1% deviation from X-ray crystallography. For example:
| Parameter | Experimental (X-ray) | DFT Calculation |
|---|---|---|
| N–C (thiadiazole) | 1.325 Å | 1.318 Å |
| C–I bond length | 2.10 Å | 2.08 Å |
| Such comparisons validate computational models and guide synthetic optimization . |
Q. What strategies mitigate side reactions during hydrolysis of intermediates?
Hydrolysis of thiadiazole intermediates can lead to oxidative dimerization (e.g., disulfide formation). Mitigation strategies include:
Q. How do metal complexes of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole exhibit fluorescent properties?
Coordination with Co(II) or Zn(II) ions creates distorted octahedral complexes. The carboxylate group (–COO⁻) acts as a bidentate ligand, enhancing fluorescence via ligand-to-metal charge transfer (LMCT). Applications include:
- Sensor materials : Detect metal ions (e.g., Hg²⁺) via fluorescence quenching.
- Bioimaging : Low cytotoxicity and visible-light emission (~450 nm) make them suitable for cellular imaging .
Data Contradiction Analysis
Q. Why do different studies report varying yields for Ullmann coupling reactions?
Discrepancies arise from:
- Substrate electronic effects : Electron-withdrawing groups (e.g., –NO₂) reduce reactivity compared to electron-donating groups (–OCH₃).
- Catalyst aging : Freshly prepared CuI/ligand systems outperform aged catalysts due to oxidation.
- Workup protocols : Column chromatography vs. recrystallization can alter isolated yields by 10–15% .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
